3-(Aminomethyl)pyrrolidine
Overview
Description
3-(Aminomethyl)pyrrolidine is a derivative of pyrrolidine, which is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor . The product is obtained after multistage purification and separation by extractive and azeotropic distillation .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The utility of this reaction has been demonstrated via the syntheses of several natural products and a number of established pharmacophores .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Scientific Research Applications
Synthesis of Glycosidase Inhibitors
One application of 3-(aminomethyl)pyrrolidine derivatives is in the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, which are potential glycosidase inhibitors. These compounds have been synthesized using a divergent route starting from trans-4-hydroxy-L-proline and have shown moderate inhibitory activity against beta-galactosidase (Curtis, Evinson, Handa, & Singh, 2007).
Gold-Catalyzed Synthesis
Another research application involves the use of gold(III) chloride-catalyzed cycloisomerization of various alpha-aminoallenes to form 3-pyrrolines. This process yields 3-pyrrolines in good to high chemical yields, which are useful intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products (Morita & Krause, 2004).
Catalytic Enantioselective Synthesis
The use of pyrrolidine enamine as a substrate has been explored for the synthesis of alpha-aminooxy carbonyl compounds. A key catalyst structural feature has been developed, leading to high yields and complete enantioselectivity not only for aldehydes but also for ketones (Momiyama, Torii, Saito, & Yamamoto, 2004).
Synthesis of 3-(Pyrrolidin-1-yl)piperidine
3-(Pyrrolidin-1-yl)piperidine is a conformationally rigid diamine significant in medicinal chemistry. A novel method for synthesizing this compound involves the exhaustive catalytic hydrogenation of pyrrolylpyridine (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, & Kostuk, 2011).
Copper-Catalyzed Alkene Diamination
In this area of research, chiral vicinal diamines, including 2-aminomethyl indolines and pyrrolidines, are synthesized using copper-catalyzed alkene diamination. These compounds are important in asymmetric catalysis and medicinal chemistry (Turnpenny & Chemler, 2014).
Safety And Hazards
Future Directions
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
pyrrolidin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCUGPQOZNYIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408007 | |
Record name | 3-Pyrrolidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pyrrolidine | |
CAS RN |
67318-88-1 | |
Record name | 3-Pyrrolidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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